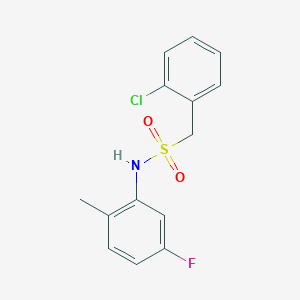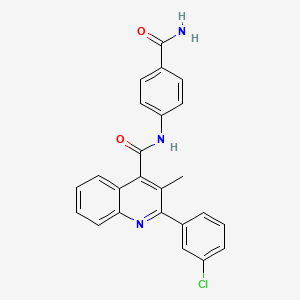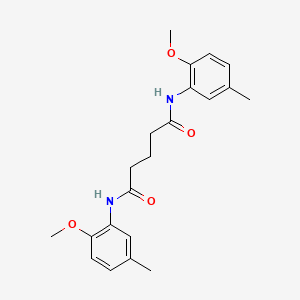
(2E)-3-(1-methyl-1H-pyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with nitroacetophenone under basic conditions. The reaction is carried out in ethanol with a base such as sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Amines: Formed from the reduction of the nitro group.
Hydroxylamines: Intermediate products in the reduction process.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another pyrazole derivative with similar structural features.
5-Amino-pyrazoles: Known for their diverse biological activities and used as building blocks in organic synthesis.
Uniqueness
(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and pyrazole ring make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H11N3O3/c1-15-8-7-11(14-15)9-12(16(18)19)13(17)10-5-3-2-4-6-10/h2-9H,1H3/b12-9+ |
InChI Key |
QUHYELSTEGAALU-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC(=N1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10975714.png)

![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10975722.png)

![N-(2,4-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975724.png)
![(8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B10975734.png)
![4-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10975738.png)
![1-(2-chlorophenyl)-N-[1-(3-methylphenyl)ethyl]methanesulfonamide](/img/structure/B10975739.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylbutanamide](/img/structure/B10975746.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10975755.png)
![3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10975768.png)


![N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10975784.png)
